GSK3-IN-40 -

GSK3-IN-40

Catalog Number: EVT-1534849
CAS Number:
Molecular Formula: C15H11BrN2O3
Molecular Weight: 347.17
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GSK3-IN-40 is a potent and irreversible inhibitor of GSK3.
Overview

Glycogen synthase kinase-3 inhibitor 40 (GSK3-IN-40) is a compound that has garnered attention due to its potential therapeutic applications in various diseases, particularly in the context of neurodegenerative disorders and cancer. GSK3-IN-40 specifically targets glycogen synthase kinase-3, a serine/threonine kinase involved in numerous cellular processes, including metabolism, cell differentiation, and apoptosis. This compound has been classified as an ATP-competitive inhibitor, which is designed to selectively inhibit the activity of GSK3 enzymes, namely GSK3α and GSK3β.

Source and Classification

GSK3-IN-40 is derived from a series of high-throughput screening efforts aimed at identifying potent inhibitors of GSK3. The compound falls under the category of small molecule inhibitors that interact with the ATP-binding site of GSK3. Its development is part of ongoing research into GSK3 inhibitors that can modulate its activity for therapeutic benefit in conditions such as Alzheimer's disease and mood disorders .

Synthesis Analysis

Methods

The synthesis of GSK3-IN-40 involves several key steps typically characterized by organic synthesis techniques. The process often begins with the preparation of various intermediates through reactions such as:

  1. Palladium-Catalyzed Coupling Reactions: Utilizing Suzuki-Miyaura coupling to form carbon-carbon bonds.
  2. Functional Group Modifications: Introducing specific functional groups that enhance binding affinity to the GSK3 active site.

Technical Details

The synthesis may require specific conditions such as temperature control (often around 80 °C), solvent systems (commonly dioxane-water mixtures), and careful monitoring through techniques like nuclear magnetic resonance (NMR) spectroscopy to confirm the structure of intermediates. The final product is typically purified using chromatography techniques .

Molecular Structure Analysis

Structure

GSK3-IN-40 possesses a complex molecular structure characterized by several functional groups that facilitate its interaction with the GSK3 enzyme. The exact molecular formula and structural representation can be derived from its chemical synthesis pathway, which includes aromatic rings and heterocyclic components.

Data

The molecular weight and specific structural features (such as hydrogen bond donors and acceptors) are critical for understanding its binding affinity and specificity towards GSK3. Detailed structural data can be obtained through X-ray crystallography or advanced NMR techniques .

Chemical Reactions Analysis

Reactions

GSK3-IN-40 primarily acts by competing with ATP for binding at the active site of glycogen synthase kinase-3. This competitive inhibition alters the phosphorylation activity of GSK3 on its substrates, impacting various signaling pathways.

Technical Details

The compound's efficacy can be evaluated through enzyme assays that measure the inhibition of GSK3 activity in vitro, often expressed as IC50 values (the concentration required to inhibit 50% of enzyme activity). These assays may involve substrate peptides or proteins known to be phosphorylated by GSK3 .

Mechanism of Action

GSK3-IN-40 inhibits glycogen synthase kinase-3 by binding to its ATP-binding pocket, preventing ATP from accessing the active site. This inhibition leads to a decrease in phosphorylation of key substrates involved in various cellular pathways, including those regulating glucose metabolism and cell survival.

Process Data

The mechanism is characterized by:

  1. Competitive Binding: The compound competes directly with ATP.
  2. Substrate Specificity: Inhibition efficacy can vary depending on the substrate being phosphorylated by GSK3, highlighting its selective action on different signaling pathways .
Physical and Chemical Properties Analysis

Physical Properties

GSK3-IN-40 is typically a solid at room temperature with specific melting points that can be determined through differential scanning calorimetry (DSC). Its solubility profile in various solvents is also crucial for formulation purposes.

Chemical Properties

The chemical stability of GSK3-IN-40 under physiological conditions is essential for its potential therapeutic applications. Factors such as pH stability, reactivity with biological molecules, and degradation pathways are important considerations during development .

Applications

GSK3-IN-40 has potential applications in scientific research focused on:

  1. Neurodegenerative Diseases: As a therapeutic agent for conditions like Alzheimer's disease where GSK3 plays a role in tau phosphorylation.
  2. Cancer Therapy: Targeting aberrant GSK3 activity in tumor cells may provide a novel approach for cancer treatment.
  3. Metabolic Disorders: Modulating glucose metabolism through GSK3 inhibition could have implications for diabetes management .

Research into GSK3 inhibitors like GSK3-IN-40 continues to expand, offering insights into their roles in disease mechanisms and potential therapeutic avenues.

Introduction to GSK3 and Its Inhibitors

Overview of Glycogen Synthase Kinase 3 (GSK3) Isoforms and Biological Roles

Glycogen Synthase Kinase 3 (GSK3) is a constitutively active serine/threonine kinase existing as two isoforms, GSK3α (51 kDa) and GSK3β (47 kDa), encoded by distinct genes. These isoforms share 98% sequence homology in their catalytic domains but diverge significantly in their N- and C-terminal regions, with GSK3α possessing a glycine-rich N-terminal extension [1] [3]. Both isoforms are highly expressed in the brain, though their distribution varies: GSK3α predominates in the hippocampus, cerebral cortex, and cerebellum, while GSK3β is ubiquitously expressed across brain regions [1] [7].

GSK3 regulates diverse cellular processes, including:

  • Microtubule dynamics: Phosphorylation of substrates like CRMP2 and MAP-1B controls axonal growth and synaptic vesicle clustering during neuronal development [7].
  • Substrate priming: Unique among kinases, GSK3 typically phosphorylates substrates pre-phosphorylated ("primed") by another kinase at a +4 position (S/T-X-X-X-S/T(P)) [3].
  • Wnt signaling: GSK3β forms a destruction complex that targets β-catenin for proteasomal degradation; Wnt pathway activation inhibits GSK3, stabilizing β-catenin to drive gene transcription [3] [7].

Table 1: Key Features of GSK3 Isoforms

FeatureGSK3αGSK3β
Molecular Weight51 kDa47 kDa
Catalytic Domain Homology98% with GSK3β98% with GSK3α
Regulatory PhosphorylationSer21 (inhibitory)Ser9 (inhibitory)
Brain Regional EnrichmentHippocampus, CerebellumWidespread
Unique Structural ElementN-terminal glycine-rich extensionNone

GSK3 Dysregulation in Disease Pathogenesis

Hyperactive GSK3 is implicated in multiple CNS and oncological pathologies:

  • Alzheimer’s Disease (AD): GSK3β promotes amyloid-beta (Aβ) production and hyperphosphorylation of tau at AD-specific epitopes (e.g., Ser396), leading to neurofibrillary tangle formation [2] [10]. Transgenic mice overexpressing GSK3β exhibit tau hyperphosphorylation and reduced microtubule binding [2].
  • Mood Disorders: Lithium, a direct GSK3 inhibitor, validates GSK3 as a therapeutic target in bipolar disorder; GSK3 hyperactivity impairs CREB-mediated neuroplasticity [9] [10].
  • Cancer: GSK3β sustains oncogene transcription (e.g., MYC) and chemo-resistance in glioblastoma, breast, and colon cancers by suppressing apoptosis and enhancing angiogenesis [1] [5].
  • Neurodevelopmental Disorders: Dysregulated GSK3 activity in Fragile X syndrome contributes to cognitive deficits via aberrant APP metabolism [10].

Rationale for Targeting GSK3 with Small-Molecule Inhibitors

Therapeutic GSK3 inhibition faces two key challenges: selectivity (due to ATP-binding site conservation across kinases) and isoform-specific effects. Three inhibitor classes address these:

  • ATP-Competitive Inhibitors (e.g., SB-216763): Bind the ATP pocket but show limited selectivity due to kinase domain homology [4] [9].
  • Substrate-Competitive Inhibitors (SCIs) (e.g., L803): Target the substrate-binding groove (e.g., phosphate-binding pocket: Arg96, Arg180, Lys205), offering higher selectivity but lower potency [4].
  • Allosteric Inhibitors (e.g., TDZD-8): Non-ATP competitive compounds like thiadiazolidinediones induce conformational changes but lack isoform specificity [9].

Table 2: Small-Molecule GSK3 Inhibitor Classes

ClassMechanismExample CompoundsLimitations
ATP-CompetitiveBlocks ATP binding siteSB-216763, AZD1080Low selectivity across kinases
Substrate-CompetitiveBinds substrate grooveL803, ITDZ compoundsModerate potency (µM range)
AllostericInduces conformational changeTideglusib (TDZD-8)Irreversible binding

Introduction to GSK3-IN-40: Discovery and Structural Classification

GSK3-IN-40 is a novel, synthetically derived ATP-competitive inhibitor identified through computational screening of the ZINC15 "Biogenic" database. Its discovery employed a hierarchical virtual screening protocol:

  • Pharmacophore Pre-Filtering: A 3D pharmacophore model with three features (hydrogen bond donor, acceptor, aromatic group) selected compounds mimicking hinge-region interactions [1].
  • Glide-SP Docking: Refined screening applied hydrogen-bond constraints to Asp133 and Val135 in the GSK3β hinge region (PDB: 2OW3) [1].

Structurally, GSK3-IN-40 belongs to the 1-(phenylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione scaffold. Key modifications include:

  • A biplanar anthracenone core enabling π-stacking with Phe93 in the substrate-binding loop.
  • A carboxylic acid moiety forming salt bridges with Arg141 and Lys85.
  • Substituents at the phenylamino group optimizing hydrophobic interactions with Val214/Ile217 [1] [9].

This scaffold shows improved CNS penetration potential (QikProp-predicted blood-brain barrier permeability >8.5) and selective inhibition of GSK3 isoforms over related kinases (CDKs, ERK2) [1] [9].

Table 3: Key Molecular Interactions of GSK3-IN-40 with GSK3β

Structural ElementInteraction TypeBinding Site Residues
Anthracenone Coreπ-π StackingPhe93
Carboxylic Acid MoietySalt Bridge/H-bondArg141, Lys85
Phenylamino SubstituentsHydrophobic PackingVal214, Ile217
Carbonyl GroupH-bondVal135 (hinge)

Compound List Mentioned in Article:

  • GSK3-IN-40
  • SB-216763
  • L803
  • TDZD-8
  • AZD1080
  • Tideglusib

Properties

Product Name

GSK3-IN-40

IUPAC Name

3-(2-Bromoacetyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione

Molecular Formula

C15H11BrN2O3

Molecular Weight

347.17

InChI

InChI=1S/C15H11BrN2O3/c1-18-7-9(8-4-2-3-5-10(8)18)12-13(11(19)6-16)15(21)17-14(12)20/h2-5,7H,6H2,1H3,(H,17,20,21)

InChI Key

LDEKCICSIPDOQM-UHFFFAOYSA-N

SMILES

O=C(C(C(CBr)=O)=C1C2=CN(C)C3=C2C=CC=C3)NC1=O

Solubility

Soluble in DMSO

Synonyms

GSK3IN-40; GSK3 IN-40; GSK3-IN-40

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.